[1] Sigma-Aldrich. N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS)
The key feature of N-Allyl-1,1,1-trimethylsilyl-N-(trimethylsilyl)silylamine's structure is the central nitrogen atom bonded to two trimethylsilyl groups ((Si(CH3)₃)) and an allyl group (CH₂CH=CH₂) []. The trimethylsilyl groups are electron-donating due to the presence of the three methyl groups bonded to each silicon atom. The allyl group introduces a double bond and some lipophilic character to the molecule [].
While there's no extensive research available on specific reactions involving N-Allyl-1,1,1-trimethylsilyl-N-(trimethylsilyl)silylamine, its structure suggests potential applications as a nucleophilic reagent due to the presence of the nitrogen atom and the electron-donating trimethylsilyl groups. Similar compounds, like N-Allyl-N,N-bis(trimethylsilyl)amine, have been used in reactions for:
These functionalities suggest N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine might also be applicable in similar reactions. However, dedicated research to confirm its reactivity is required [].
Several methods have been developed for synthesizing N-Allyl-N,N-bis(trimethylsilyl)amine:
Research indicates that N-Allyl-N,N-bis(trimethylsilyl)amine interacts favorably with lithium-ion battery components, enhancing the formation of stable SEI layers. Studies have shown that its incorporation into electrolytes leads to improved cyclic stability and reduced degradation of electrode materials during charge-discharge cycles . These interactions are critical for advancing battery technology.
Several compounds share structural or functional similarities with N-Allyl-N,N-bis(trimethylsilyl)amine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
N,N-Dimethylbenzylamine | Amine | Used in pharmaceuticals; less sterically hindered |
N,N-Bis(trimethylsilyl)amine | Simple bis(trimethylsilyl) amine | Lacks allylic functionality; broader utility |
Allylamine | Primary amine | More reactive; used in polymer synthesis |
Trimethylsilyl chloride | Silyl halide | Common reagent for silylation |
N-Allyl-N,N-bis(trimethylsilyl)amine stands out due to its dual functionality as both a nucleophile and an electrolyte additive, making it particularly valuable in synthetic chemistry and energy storage applications.
Flammable;Irritant